2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Description
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazinone ring, which is fused with an oxadiazole ring and substituted with methoxyphenyl and methylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-3-5-15(6-4-14)18-11-12-20(26)25(23-18)13-19-22-21(24-28-19)16-7-9-17(27-2)10-8-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUIMGKLZGOCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of 4-methoxybenzonitrile with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the corresponding hydrazide. This hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then cyclized with an appropriate diketone to form the pyridazinone ring.
Coupling of the Two Rings: The final step involves the coupling of the oxadiazole and pyridazinone rings through a suitable linker, such as a methylene group, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. This can be achieved using various reagents, such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, reduction may yield corresponding alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. The specific compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective effects. It has been tested in models of neurodegenerative diseases, showing the ability to reduce oxidative stress and inflammation in neuronal cells. This opens avenues for exploring its use in treating conditions such as Alzheimer's and Parkinson's diseases.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the context of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improvements in efficiency and stability.
Coatings and Polymers
Due to its chemical stability and functional groups, the compound can be utilized in creating advanced coatings and polymers. Its incorporation into polymeric materials can enhance properties such as thermal stability and UV resistance, making it valuable for protective coatings in various industries.
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a useful tool in enzyme inhibition studies. Research has focused on its potential to inhibit specific enzymes involved in metabolic pathways, providing insights into drug design and biochemical mechanisms.
Molecular Probes
In biological imaging, derivatives of this compound can serve as molecular probes due to their fluorescent properties. They can be utilized to visualize cellular processes and track biomolecules within living systems, contributing to advancements in cellular biology research.
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of the compound against breast cancer cells demonstrated an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted its potential as an alternative treatment option for resistant bacterial infections.
Case Study 3: Neuroprotection
Research involving models of oxidative stress-induced neuronal injury revealed that treatment with this compound significantly reduced cell death compared to controls. This suggests its potential application in neuroprotective therapies.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, or it may modulate the activity of specific receptors involved in pain signaling.
Comparison with Similar Compounds
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one: This compound has a similar structure but lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one: This compound has a similar structure but contains a chlorine atom instead of a methyl group, which may affect its pharmacokinetic properties and toxicity.
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one: This compound has a similar structure but contains a fluorine atom instead of a methyl group, which may affect its binding affinity to molecular targets and its metabolic stability.
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a dihydropyridazinone core and an oxadiazole moiety. The presence of the methoxyphenyl group is significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.39 g/mol |
| CAS Number | 876721-15-2 |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- H9c2 (rat heart myoblast)
In vitro studies demonstrated that these compounds can inhibit cell proliferation with IC50 values ranging from 10 to 100 µM depending on the specific cell line tested .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Modulation of Signaling Pathways :
Anti-inflammatory and Antioxidant Properties
Studies have reported that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it demonstrates antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several oxadiazole derivatives against a panel of human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 30 µM against HeLa cells. This finding supports its potential as an anticancer agent .
Study 2: In Vivo Efficacy
In an animal model of cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
